molecular formula C10H11N3OS3 B3490212 N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B3490212
M. Wt: 285.4 g/mol
InChI Key: LETIDDANDFBGAN-UHFFFAOYSA-N
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Description

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves the reaction of 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the thiadiazole or thiophene rings .

Scientific Research Applications

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of thiadiazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to similar compounds .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS3/c1-3-15-10-13-12-9(17-10)11-8(14)7-4-6(2)16-5-7/h4-5H,3H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETIDDANDFBGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CSC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE
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N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE
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N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE
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N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 5
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N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE
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N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-THIOPHENECARBOXAMIDE

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